2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-
Overview
Description
“2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-” is a chemical compound . It is a derivative of 1,4-benzodiazepine-2-ones, which are prominent structures in medicinal chemistry .
Synthesis Analysis
New derivatives of 1,4-benzodiazepine-2-ones have been synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters . The reactions were carried out in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic base and a good solid catalyst .Chemical Reactions Analysis
The Michael addition reaction is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications . In the case of 1,4-benzodiazepine-2-ones, the Michael addition reactions on the α,β-unsaturated esters are important .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Novel Systems : 2-Chlorocyclohepta[b]pyrroles reacted with o-phenylenediamine to produce 2-(2-aminoanilino)cyclohepta[b]pyrroles, leading to novel antiaromatic systems and benzimidazoles (Abe, Ishikawa, Hayashi, & Miura, 1990).
- Development of New Synthesis Methods : Research focused on creating new methods to synthesize benzodiazepine derivatives efficiently for mass consumption, highlighting the compound's significant role in medicinal chemistry (Lyukshenko, Nikitin, & Morozhenko, 2019).
Coordination with Metal Complexes
- Metal Complex Formation : Studies have shown that 1,4-Benzodiazepines can form monomeric complexes with palladium, demonstrating the compound's ability to interact with metal ions, which is crucial in the field of coordination chemistry (Cusumano, Giannetto, Ficarra, Ficarra, & Tommasini, 1991).
Pharmaceutical and Medicinal Applications
- Synthesis of Derivatives for Therapeutic Use : The synthesis of new derivatives of 1,4-benzodiazepine-2-ones, known for their wide biological activities, aligns with green chemistry protocols, indicating their potential in pharmaceutical applications (Imanzadeh, Arasteh-Fard, & Sadra, 2011).
- Production of Diversified Pharmaceuticals : A library of over twenty 5-(2-arylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ones was formed using microwave-mediated palladium-catalysed arylation, showcasing the compound's versatility in developing varied pharmaceuticals (Khan, Felix, Kemmitt, Coles, Day, Tizzard, & Spencer, 2016).
Analytical Chemistry Applications
- Mass Spectrometry Analysis : The FAB mass spectrometry of palladium(II) derivatives with 1,4-benzodiazepin-2-ones, including the study of fragmentation pathways, contributes to understanding the stability of these complexes, valuable in analytical chemistry (Cinellu, Minghetti, Banditelli, Bandini, Pelli, & Traldi, 1989).
properties
IUPAC Name |
7-chloro-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNMORIHKRROGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184270 | |
Record name | Ro 5-3335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)- | |
CAS RN |
30195-30-3 | |
Record name | 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30195-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 5-3335 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030195303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30195-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ro 5-3335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-5-3335 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH4T68L7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.